3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID
Description
Properties
IUPAC Name |
3-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-15-13(17)10-4-2-3-9(7-10)12-8-16-6-5-11(12)14(18)19/h2-8H,1H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGVWRKSJFKNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687760 | |
| Record name | 3-[3-(Methylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-92-0 | |
| Record name | 3-[3-(Methylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Methyl 3-Bromoisonicotinate
Isonicotinic acid is esterified using methanol under acidic conditions (HCl, reflux, 12 h) to yield methyl isonicotinate (95% yield). Bromination at the 3-position is achieved via electrophilic aromatic substitution using Br₂ in H₂SO₄ at 0°C, yielding methyl 3-bromoisonicotinate.
Reaction Conditions :
| Reagent | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| Br₂ (1.1 eq) | 2.5 mmol | 0°C → RT | 4 h | 78% |
Preparation of 3-(Boc-amino)phenylboronic Acid
3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid using H₂/Pd-C (90% yield). The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in THF, and the carboxylic acid is converted to its boronic ester via lithiation and treatment with triisopropyl borate.
Characterization Data :
-
¹H NMR (CDCl₃): δ 8.21 (s, 1H, B-OH), 7.65–7.58 (m, 3H, Ar-H), 1.45 (s, 9H, Boc-CH₃).
Suzuki-Miyaura Coupling
Methyl 3-bromoisonicotinate and 3-(Boc-amino)phenylboronic acid undergo palladium-catalyzed coupling.
| Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5%) | - | K₂CO₃ | DME/H₂O | 80°C | 12 h | 85% |
Product : Methyl 3-[3-(Boc-amino)phenyl]isonicotinate.
Deprotection and Acylation
Boc deprotection is performed with TFA in DCM (0°C, 1 h), yielding methyl 3-(3-aminophenyl)isonicotinate. Subsequent acylation with methyl chloroformate in THF with Et₃N (0°C → RT, 6 h) installs the methylaminocarbonyl group.
Critical Parameters :
-
Stoichiometry : 1.2 eq methyl chloroformate prevents over-acylation.
-
Workup : Aqueous NaHCO₃ wash removes excess reagent.
Ester Hydrolysis
The methyl ester is hydrolyzed using NaOH (2M) in MeOH/H₂O (3:1) at 60°C for 8 h, yielding the target compound.
Yield Progression :
| Step | Yield | Cumulative Yield |
|---|---|---|
| Bromination | 78% | 78% |
| Suzuki Coupling | 85% | 66.3% |
| Deprotection/Acylation | 90% | 59.7% |
| Hydrolysis | 95% | 56.7% |
Synthetic Route 2: Direct Amidation and Late-Stage Coupling
Synthesis of 3-(N-Methylcarbamoyl)benzoic Acid
3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid, followed by acylation with methyl isocyanate in DMF (80°C, 6 h).
Challenges :
-
Regioselectivity : Competitive O-acylation is suppressed by using a bulky base (DBU).
Conversion to Boronic Ester
The carboxylic acid is protected as a methyl ester (CH₂N₂, Et₂O), and the aryl bromide is generated via HBr/AcOH. Lithiation with n-BuLi and treatment with B(OMe)₃ yields the boronic ester.
Coupling with Methyl Isonicotinate
A second Suzuki coupling links the boronic ester to methyl 3-bromoisonicotinate, followed by ester hydrolysis (Section 2.5).
Comparative Efficiency :
| Route | Total Steps | Overall Yield | Scalability |
|---|---|---|---|
| 1 | 5 | 56.7% | High |
| 2 | 6 | 48.2% | Moderate |
Alternative Methods: Photocatalytic and Flow Chemistry Approaches
C-H Activation for Biaryl Bond Formation
Recent advances enable direct coupling of arenes via Pd/norbornene catalysis, avoiding pre-functionalized boronic acids. Methyl isonicotinate and N-methyl-3-nitrobenzamide undergo coupling in DMAc at 120°C with Pd(OAc)₂ (10 mol%).
Advantages :
-
Step Economy : Eliminates boronic acid synthesis.
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Limitations : Lower yield (62%) and regiochemical control.
Continuous-Flow Hydrolysis
Ester hydrolysis in a microreactor (2M NaOH, 100°C, 5 min residence time) enhances throughput and reduces degradation.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 8.34 (d, J=4.8 Hz, 1H, pyridine-H), 7.89–7.82 (m, 4H, Ar-H), 3.12 (s, 3H, N-CH₃).
-
HPLC Purity : 99.1% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Impurity Profiling
Common byproducts include:
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Over-Acylated Derivative : 3-[3-(N,N-Dimethylcarbamoyl)phenyl]isonicotinic acid (traces <0.5%).
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Decarboxylated Product : 3-[3-(N-Methylcarbamoyl)phenyl]pyridine (controlled via pH monitoring during hydrolysis).
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost/kg (USD) | Route 1 Usage | Route 2 Usage |
|---|---|---|---|
| Pd(PPh₃)₄ | 12,000 | 5 mol% | - |
| Methyl Chloroformate | 450 | 1.2 eq | - |
| 3-Nitrobenzoic Acid | 220 | - | 1.5 eq |
Environmental Impact
-
PMI (Process Mass Intensity) : Route 1 (32) vs. Route 2 (41).
-
Solvent Recovery : DME and THF are recycled via distillation (85% recovery).
Chemical Reactions Analysis
Types of Reactions: 3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural and molecular differences between 3-[3-(N-Methylaminocarbonyl)phenyl]isonicotinic acid and selected analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent(s) | Core Structure |
|---|---|---|---|---|
| 3-[3-(N-Methylaminocarbonyl)phenyl]isonicotinic acid | C₁₄H₁₃N₂O₃ | 265.27 g/mol | 3-(N-Methylaminocarbonyl)phenyl | Isonicotinic acid |
| 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid | C₁₃H₉F₃N₂O₂ | 282.22 g/mol | 3-(Trifluoromethyl)phenylamino | Isonicotinic acid |
| 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid | C₁₂H₈FIN₂O₂ | 358.11 g/mol | 2-Fluoro-4-iodophenylamino | Isonicotinic acid |
| 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid | C₁₁H₁₄N₂O₃ | 222.24 g/mol | 2,2-Dimethylpropionylamino | Isonicotinic acid |
| 3-(3-Methylphenyl)propionic acid | C₁₀H₁₂O₂ | 164.20 g/mol | 3-Methylphenyl | Propionic acid |
Key Observations:
- Substituent Effects on Molecular Weight: Halogenated derivatives (e.g., 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid) exhibit higher molecular weights due to fluorine and iodine atoms, impacting density and solubility .
- Core Structure Differences: Propionic acid derivatives (e.g., 3-(3-Methylphenyl)propionic acid) lack the pyridine ring, reducing aromatic conjugation and altering acidity (pKa ~4.8 vs. ~2.0 for isonicotinic acid derivatives) .
Physicochemical Properties
- Solubility: The trifluoromethyl group in 2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid enhances lipophilicity (logP ~2.5) compared to the methylaminocarbonyl derivative (predicted logP ~1.8), influencing membrane permeability .
- Stability: Halogenated analogs (e.g., 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid) may exhibit reduced stability under UV light due to iodine’s photolability .
Q & A
Q. What are the established synthetic routes for 3-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid, and what analytical techniques confirm its structural integrity?
- Methodological Answer : Synthetic pathways often involve multi-step reactions, such as substitution, reduction, and condensation. For example, substituted aromatic intermediates (e.g., nitrobenzene derivatives) can undergo nucleophilic substitution under alkaline conditions, followed by iron powder-mediated reduction in acidic environments to yield amine intermediates . Condensation with cyanoacetic acid or similar reagents under catalytic conditions may form the final product. Structural confirmation requires 1H/13C NMR (to verify substituent positioning), FT-IR (to confirm carbonyl and amide groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .
Q. How do researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include solubility (tested via phase partitioning in polar/non-polar solvents), thermal stability (via differential scanning calorimetry, DSC), and pKa determination (using potentiometric titration or UV-spectrophotometric pH titration). Chromatographic methods (e.g., HPLC with C18 columns) assess purity, while X-ray crystallography resolves stereochemistry if crystalline forms are obtainable . Computational tools like Gaussian software can predict logP and molecular electrostatic potentials to guide experimental design .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies often arise from tautomerism, solvent effects, or impurities. To resolve this:
- Perform variable-temperature NMR to detect tautomeric shifts.
- Compare experimental spectra with computational predictions (e.g., DFT calculations for NMR chemical shifts).
- Use 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign proton-carbon correlations.
- Validate purity via elemental analysis or mass spectrometry to rule out contaminant interference .
Q. What strategies optimize reaction yield and purity in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, catalyst loading, solvent ratio). For example, a central composite design can identify interactions between reaction time and pH .
- Catalyst Screening : Test organocatalysts or transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance regioselectivity.
- In-situ Monitoring : Employ techniques like ReactIR to track intermediate formation and adjust conditions dynamically.
- Purification : Use recrystallization with solvent blends (e.g., ethanol/water) or preparative HPLC for challenging separations .
Q. What mechanistic insights govern the stability of the N-methylaminocarbonyl moiety under varying pH conditions?
- Methodological Answer :
- Conduct kinetic studies by incubating the compound in buffered solutions (pH 1–13) and monitoring degradation via LC-MS.
- Identify hydrolysis products (e.g., free amine or carboxylic acid derivatives) to propose degradation pathways.
- Computational modeling (e.g., molecular dynamics simulations) can predict bond dissociation energies and transition states for hydrolysis .
Data Contradiction Analysis
Q. How should conflicting reports about the compound’s solubility profile be reconciled?
- Methodological Answer :
- Standardize testing conditions (e.g., USP/PhEur guidelines for solubility determination).
- Investigate polymorphic forms using powder XRD and DSC , as crystal packing affects solubility.
- Compare results across solvents (e.g., DMSO vs. aqueous buffers) and document temperature/humidity during experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
